molecular formula C9H8O2S B1423127 2,3-Dihydro-1-benzothiophene-3-carboxylic acid CAS No. 19156-56-0

2,3-Dihydro-1-benzothiophene-3-carboxylic acid

Cat. No. B1423127
CAS RN: 19156-56-0
M. Wt: 180.23 g/mol
InChI Key: FDHVMZWQPQMDSU-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzothiophene-3-carboxylic acid is a chemical compound with the CAS Number: 19156-56-0 . It has a molecular weight of 180.23 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,3-dihydro-1-benzothiophene-3-carboxylic acid . The InChI code is 1S/C9H8O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11) .


Physical And Chemical Properties Analysis

The compound has a melting point of 99-100 degrees Celsius . It is a powder that is stored at room temperature .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

2,3-Dihydro-1-benzothiophene-3-carboxylic acid derivatives have been identified as key components in the development of high-mobility OFET devices. These compounds contribute to the charge-transporting layers in OFETs, which are crucial for the performance of organic electronics .

Dye-Sensitized Solar Cells (DSSCs)

The benzothiophene derivatives are also utilized in DSSCs. They serve as an alternative to fullerene-based non-fullerene acceptors, offering a promising route for enhancing the efficiency and stability of these solar cells .

Organic Photovoltaics (OPVs)

In OPVs, these derivatives play a significant role as active layer materials. Their structural properties allow for efficient exciton dissociation and charge transport, which are vital for the conversion of solar energy into electricity .

Aggregation-Induced Emission (AIE)

Certain benzothiophene derivatives exhibit AIE properties, which are beneficial for creating luminescent materials. These materials can be used in various applications, including bioimaging and optoelectronics .

Mechanofluorochromic (MFC) Behavior

The MFC behavior of benzothiophene derivatives is of great interest for developing sensors and switches. These materials change their fluorescence upon mechanical stimuli, making them useful for stress detection in materials .

Electrochemical Synthesis

Benzothiophene motifs can be synthesized under electrochemical conditions. This green chemistry approach is advantageous for constructing benzothiophene derivatives efficiently and sustainably .

Medicinal Chemistry

Benzothiophene structures are present in many natural products and have diverse applications in medicinal chemistry. They are explored for their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, analgesic, and anticancer agents .

Materials Science

Due to their unique electronic and optical properties, benzothiophene derivatives are used in materials science. They contribute to the development of new materials with specific functionalities for advanced technological applications .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 2,3-Dihydro-1-benzothiophene-3-carboxylic acid is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients that the body obtains from proteins found in food.

Mode of Action

2,3-Dihydro-1-benzothiophene-3-carboxylic acid acts as an allosteric inhibitor of BCKDK . It binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme’s activity. This inhibition leads to the dissociation of BDK from the BCKD complex (BCKDC), effectively upregulating tissue BCKDC activity .

Biochemical Pathways

The inhibition of BCKDK by 2,3-Dihydro-1-benzothiophene-3-carboxylic acid affects the metabolic pathway of BCAAs. Normally, BCKDK phosphorylates and inactivates the BCKD complex, slowing down BCAA catabolism. By inhibiting BCKDK, this compound increases BCKDC activity, leading to an increased rate of BCAA metabolism .

Pharmacokinetics

This suggests that it is well absorbed in the gastrointestinal tract and can reach systemic circulation. It also exhibits superior pharmacokinetics and metabolic stability compared to other BCKDK inhibitors .

Result of Action

The primary result of 2,3-Dihydro-1-benzothiophene-3-carboxylic acid’s action is the upregulation of BCKDC activity and the consequent increase in BCAA metabolism . This can lead to a decrease in plasma BCAA levels, which may have therapeutic implications in conditions associated with elevated BCAA levels .

properties

IUPAC Name

2,3-dihydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHVMZWQPQMDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzothiophene-3-carboxylic acid

CAS RN

19156-56-0
Record name 2,3-dihydro-1-benzothiophene-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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